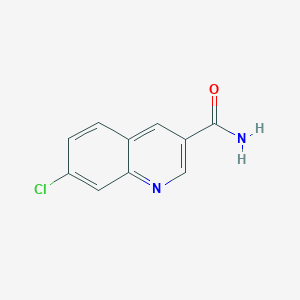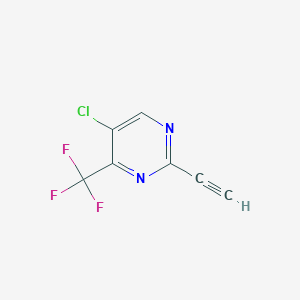
7-Chloroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloroquinoline-3-carboxamide is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by a quinoline ring system substituted with a chlorine atom at the 7th position and a carboxamide group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroquinoline-3-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-chloroquinoline, which can be obtained through various methods such as the Skraup synthesis or the Friedländer synthesis.
Formation of Carboxamide Group: The 7-chloroquinoline is then subjected to a reaction with a suitable amide-forming reagent, such as an amine or ammonia, under appropriate conditions to introduce the carboxamide group at the 3rd position.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: 7-Chloroquinoline-3-amine.
Substitution: Various 7-substituted quinoline-3-carboxamide derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits significant biological activity, including antitumor and antimicrobial properties.
Medicine: Research has shown its potential as a therapeutic agent for the treatment of cancer and infectious diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-Chloroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cell cycle regulation and apoptosis.
Pathways Involved: It induces cell cycle arrest and apoptosis through the modulation of pro-apoptotic and anti-apoptotic proteins. This leads to the inhibition of cell proliferation and the induction of programmed cell death in cancer cells.
Comparaison Avec Des Composés Similaires
7-Chloroquinoline-1,2,3-triazoyl carboxamides: These compounds also exhibit antitumor properties and induce cell cycle arrest and apoptosis.
Quinoline-3-carboxamide derivatives: These derivatives share similar structural features and biological activities.
Uniqueness: 7-Chloroquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively induce apoptosis in cancer cells while exhibiting minimal effects on normal cells makes it a promising candidate for further development as an anticancer agent.
Propriétés
Numéro CAS |
1296950-49-6 |
|---|---|
Formule moléculaire |
C10H7ClN2O |
Poids moléculaire |
206.63 g/mol |
Nom IUPAC |
7-chloroquinoline-3-carboxamide |
InChI |
InChI=1S/C10H7ClN2O/c11-8-2-1-6-3-7(10(12)14)5-13-9(6)4-8/h1-5H,(H2,12,14) |
Clé InChI |
FGQHOHVSOBCKLF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=NC=C(C=C21)C(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![5,7-Dichloro-2-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B11897385.png)

